molecular formula C12H18N2O4S B3060159 N-(2-Nitrophenyl)-N-pentylmethanesulfonamide CAS No. 1845689-87-3

N-(2-Nitrophenyl)-N-pentylmethanesulfonamide

Cat. No.: B3060159
CAS No.: 1845689-87-3
M. Wt: 286.35
InChI Key: KRKIEOPXMFOZOX-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)-N-pentylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a nitrophenyl group attached to a pentylmethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Nitrophenyl)-N-pentylmethanesulfonamide typically involves the reaction of 2-nitroaniline with pentylmethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. This may involve the use of more efficient mixing and temperature control systems, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Nitrophenyl)-N-pentylmethanesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions

    Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: N-(2-Aminophenyl)-N-pentylmethanesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

N-(2-Nitrophenyl)-N-pentylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide functionality into molecules.

    Biology: Studied for its potential as an inhibitor of certain enzymes or as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-Nitrophenyl)-N-pentylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity. The sulfonamide group can also form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

N-(2-Nitrophenyl)-N-pentylmethanesulfonamide can be compared with other sulfonamide compounds, such as:

    N-(2-Nitrophenyl)-N-methylmethanesulfonamide: Similar structure but with a methyl group instead of a pentyl group.

    N-(2-Nitrophenyl)-N-ethylmethanesulfonamide: Similar structure but with an ethyl group instead of a pentyl group.

    N-(2-Nitrophenyl)-N-propylmethanesulfonamide: Similar structure but with a propyl group instead of a pentyl group.

The uniqueness of this compound lies in its specific combination of the nitrophenyl and pentylmethanesulfonamide moieties, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2-nitrophenyl)-N-pentylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-3-4-7-10-13(19(2,17)18)11-8-5-6-9-12(11)14(15)16/h5-6,8-9H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKIEOPXMFOZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C1=CC=CC=C1[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241817
Record name Methanesulfonamide, N-(2-nitrophenyl)-N-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1845689-87-3
Record name Methanesulfonamide, N-(2-nitrophenyl)-N-pentyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1845689-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonamide, N-(2-nitrophenyl)-N-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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